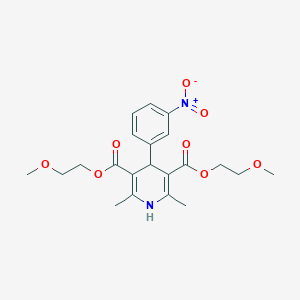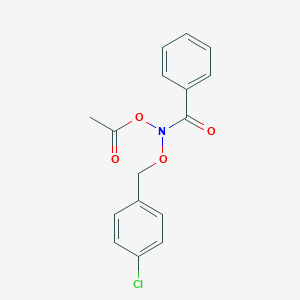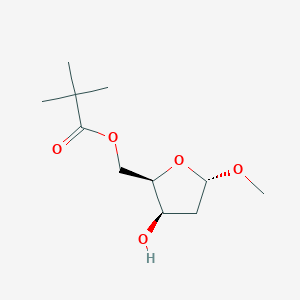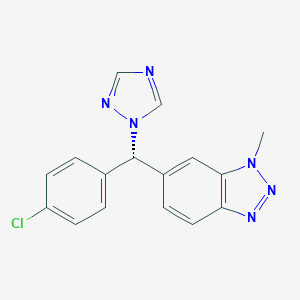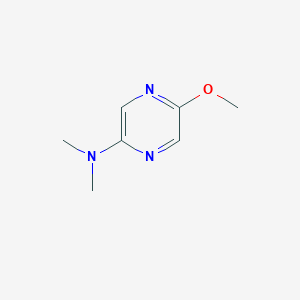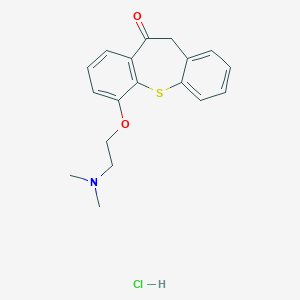
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dibenzo-thiepin core with a dimethylaminoethoxy substituent. It is commonly used in various chemical reactions and has significant implications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Dibenzo-thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo-thiepin structure.
Introduction of the Dimethylaminoethoxy Group: This step involves the reaction of the dibenzo-thiepin core with a dimethylaminoethoxy reagent under specific conditions to introduce the substituent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylaminoethoxy group.
Scientific Research Applications
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Zotepine: A related compound with a similar dibenzo-thiepin core but different substituents.
Methiothepin: Another dibenzo-thiepin derivative with distinct pharmacological properties.
Octoclothepin: A compound with structural similarities but different functional groups.
Uniqueness
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride is unique due to its specific substituent pattern and the resulting chemical and biological properties
Properties
CAS No. |
125981-89-7 |
|---|---|
Molecular Formula |
C18H20ClNO2S |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C18H19NO2S.ClH/c1-19(2)10-11-21-16-8-5-7-14-15(20)12-13-6-3-4-9-17(13)22-18(14)16;/h3-9H,10-12H2,1-2H3;1H |
InChI Key |
CYXKKYHEZIVSCU-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Canonical SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
| 125981-89-7 | |
Synonyms |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydroch loride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



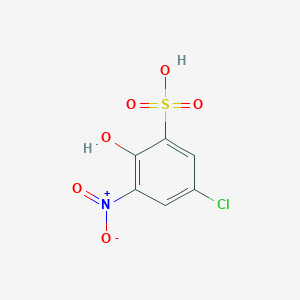
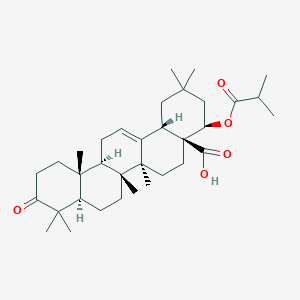
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
